![molecular formula C15H25NO5 B14212189 Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate CAS No. 827044-74-6](/img/structure/B14212189.png)
Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate is a complex organic compound with a molecular structure that includes multiple functional groups such as esters and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate typically involves a multi-step process. The initial step often includes the formation of the hex-5-en-1-yl amine, which is then acetylated to form the acetyl(hex-5-en-1-yl)amine. This intermediate is then reacted with diethyl propanedioate under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
- Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
Uniqueness
Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
827044-74-6 |
|---|---|
Molecular Formula |
C15H25NO5 |
Molecular Weight |
299.36 g/mol |
IUPAC Name |
diethyl 2-[acetyl(hex-5-enyl)amino]propanedioate |
InChI |
InChI=1S/C15H25NO5/c1-5-8-9-10-11-16(12(4)17)13(14(18)20-6-2)15(19)21-7-3/h5,13H,1,6-11H2,2-4H3 |
InChI Key |
CRYSQJMBSKKQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(CCCCC=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


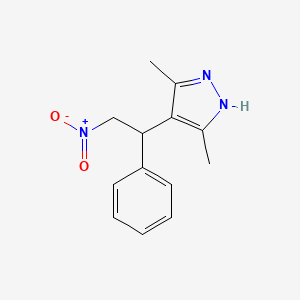


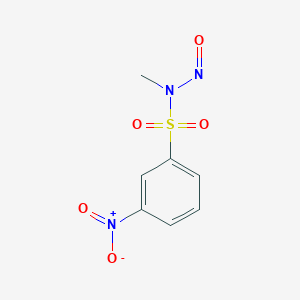
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)

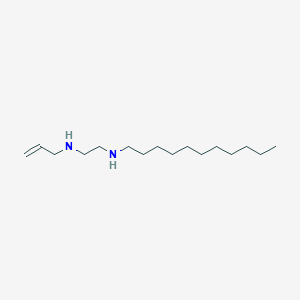
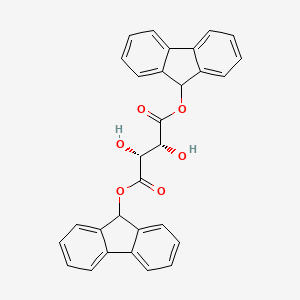
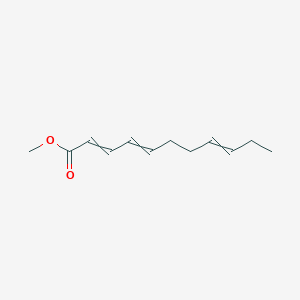
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)

![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)

